molecular formula C10H14O B14670447 Spiro[4.4]nonan-1-one, 6-methylene-, (R)- CAS No. 36556-28-2

Spiro[4.4]nonan-1-one, 6-methylene-, (R)-

Cat. No.: B14670447
CAS No.: 36556-28-2
M. Wt: 150.22 g/mol
InChI Key: IQDCAPHUVUYIFE-UHFFFAOYSA-N
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Description

Spiro[4.4]nonan-1-one, 6-methylene-, ®- is a unique organic compound characterized by its spirocyclic structure. This compound is part of the spiro[4.4]nonane family, which features a bicyclic system with two rings sharing a single carbon atom. The ®- designation indicates that the compound is optically active and exists in a specific enantiomeric form. The molecular formula for this compound is C10H14O, and it has a molecular weight of 150.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.4]nonan-1-one, 6-methylene-, ®- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of a suitable ketone with a methylene group donor in the presence of a strong base . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and may require inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of spiro[4.4]nonan-1-one, 6-methylene-, ®- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired enantiomer in high optical purity .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonan-1-one, 6-methylene-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[4.4]nonan-1-one, 6-methylene-, ®- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.4]nonan-1-one, 6-methylene-, ®- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.4]nonan-1-one, 6-methylene-, ®- is unique due to its specific enantiomeric form and the presence of both a methylene group and a ketone functionality. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

9-methylidenespiro[4.4]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-4-2-6-10(8)7-3-5-9(10)11/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDCAPHUVUYIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC12CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449525
Record name Spiro[4.4]nonan-1-one, 6-methylene-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-28-2
Record name Spiro[4.4]nonan-1-one, 6-methylene-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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